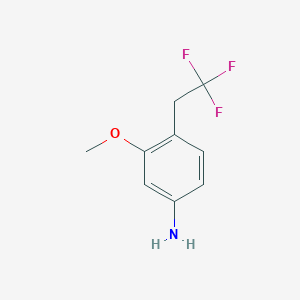
3-Methoxy-4-(2,2,2-trifluoroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoroethyl group (-CF3) attached to an aniline ring. It is used in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Methoxy-4-(2,2,2-trifluoroethyl)aniline involves the N-trifluoroethylation of anilines. This process can be catalyzed by iron porphyrin complexes in aqueous solutions. The reaction typically uses 2,2,2-trifluoroethylamine hydrochloride as the fluorine source . The reaction conditions include a one-pot N-H insertion reaction via cascade diazotization/N-trifluoroethylation reactions .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-(2,2,2-trifluoroethyl)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The methoxy and trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-Methoxy-4-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets and pathways. The methoxy and trifluoroethyl groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can lead to changes in biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
- 2-Methoxy-N-(2,2,2-trifluoroethyl)-benzenamine
- N-(2,2,2-Trifluoroethyl)benzylamine
- 4-(Trifluoromethyl)aniline
Uniqueness
3-Methoxy-4-(2,2,2-trifluoroethyl)aniline is unique due to the specific positioning of the methoxy and trifluoroethyl groups on the aniline ring. This unique structure imparts distinct chemical properties, such as increased reactivity and selectivity in various chemical reactions, making it valuable for specific research applications .
Propiedades
Número CAS |
1257832-55-5 |
|---|---|
Fórmula molecular |
C9H10F3NO |
Peso molecular |
205.18 g/mol |
Nombre IUPAC |
3-methoxy-4-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-14-8-4-7(13)3-2-6(8)5-9(10,11)12/h2-4H,5,13H2,1H3 |
Clave InChI |
FMHRCTHQHSPIEI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)N)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)

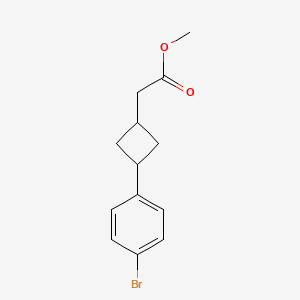
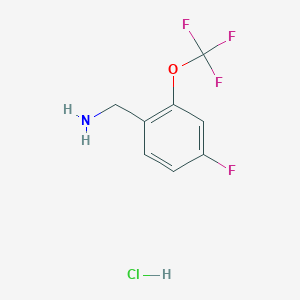
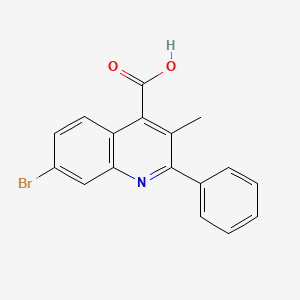
![Benzo[c][1,2,5]thiadiazole-4-carboxamide](/img/structure/B13089421.png)





![4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089454.png)
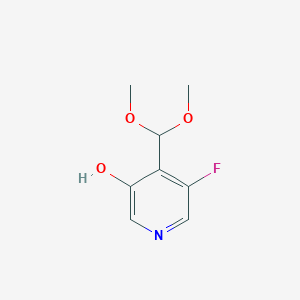
![2-{2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}-1,3-thiazole](/img/structure/B13089460.png)
